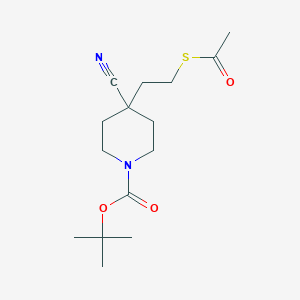

Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate (TACPC) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a piperidine derivative that has a tert-butyl group, a cyano group, and an acetylsulfanyl group attached to it.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

"Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" serves as a critical intermediate in the synthesis of small molecule anticancer drugs, highlighting the role of similar compounds in drug development. The synthesis involves multiple steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. This compound's utility in creating anticancer drugs emphasizes the importance of tert-butyl piperidine derivatives in medicinal chemistry, particularly in targeting the PI3K/AKT/mTOR pathway crucial for cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Stereoselective Synthesis and Organic Chemistry

The stereoselective synthesis of chiral (4-hydroxy-tetrafuranylidene)carboxylates demonstrates the synthetic utility of tert-butyl-containing compounds in creating functional anti- and syn-3,5-dihydroxyesters. These compounds were prepared from (S)-4-chloro-3-hydroxybutyrate and AcOtBu-LDA enolate, followed by hydrogenation with various achiral and chiral catalysts. The method yields highly diastereoselective products, showcasing the application of tert-butyl derivatives in complex organic synthesis and the production of stereochemically rich compounds (Scheffler, Bette, Mortreux, Nowogrocki, & Carpentier, 2002).

Synthetic Organic Chemistry

In another study, "tert-Butyl phenylazocarboxylates" are highlighted as versatile building blocks for synthetic organic chemistry, demonstrating the wide-ranging applications of tert-butyl derivatives. These compounds facilitate nucleophilic substitutions and radical reactions, allowing for the modification of the benzene ring under mild conditions. Such versatility underscores the utility of tert-butyl-containing compounds in designing and synthesizing novel organic molecules, which can be applied in various chemical syntheses and potentially in drug discovery (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name |

tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12(18)21-10-7-15(11-16)5-8-17(9-6-15)13(19)20-14(2,3)4/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMYIUDRPRAPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1(CCN(CC1)C(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

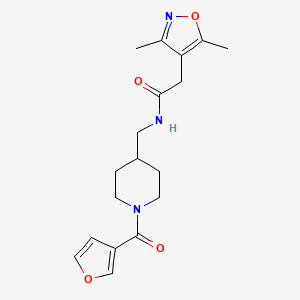

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

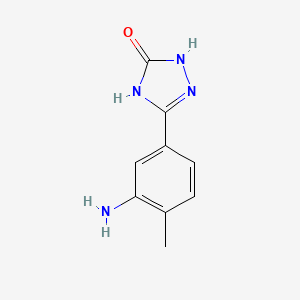

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

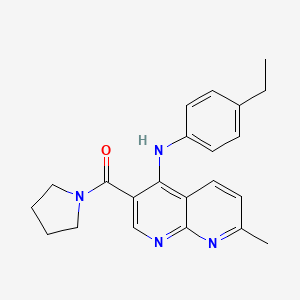

![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)

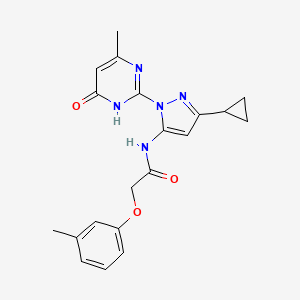

![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)